(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

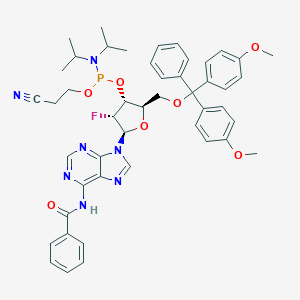

Molecular Structure Analysis

The molecular formula of this compound is C26H23NO4 . The InChI code is 1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 . The Canonical SMILES is C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 . The Isomeric SMILES is C1C@HO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 413.5 g/mol . The computed properties include XLogP3-AA 3.6, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 6, Rotatable Bond Count 9, Exact Mass 450.17908655 g/mol, Monoisotopic Mass 450.17908655 g/mol, Topological Polar Surface Area 105 Ų, Heavy Atom Count 33, Formal Charge 0, Complexity 720, Isotope Atom Count 0, Defined Atom Stereocenter Count 2, Undefined Atom Stereocenter Count 0, Defined Bond Stereocenter Count 0, Undefined Bond Stereocenter Count 0 .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Synthons for Dipeptidyl Peptidase IV Inhibitors: N-protected derivatives of this compound, specifically 4-fluoropyrrolidine-2-carbonyl fluorides, are important in medicinal chemistry for their application as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized in high yield by double fluorination and converted to various useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides and -carboxylate methyl esters (Singh & Umemoto, 2011).

Chemical Synthesis

- Preparation of Enantiomerically Pure Amino Acids: The compound is utilized in the non-destructive cleavage of N-Acylsultams under neutral conditions, which is an efficient method for preparing enantiomerically pure amino acids. This process involves the synthesis of [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids (Oppolzer & Lienard, 1992).

Molecular Structure and Properties

- Intramolecular Hydrogen Bonding: The compound demonstrates interesting molecular properties, such as intramolecular hydrogen bonding, as observed in related compounds like 9-Oxo-9H-fluorene-1-carboxylic acid. This property influences the planar conformation and stacking behavior of the molecules (Coté, Lalancette, & Thompson, 1996).

Bioimaging and Photophysics

- Two-Photon Fluorescence Microscopy: A water-soluble fluorene derivative of the compound has been investigated for its linear photophysical characterization and two-photon absorption properties. This research is significant for applications in bioimaging, particularly in integrin-selective imaging using two-photon fluorescence microscopy (Morales et al., 2010).

Propriétés

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)